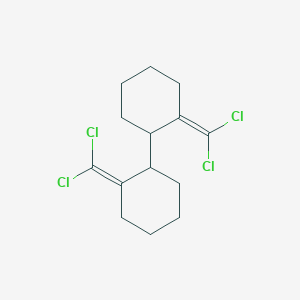
2,2'-Bis(dichloromethylidene)-1,1'-bi(cyclohexane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bis(dichloromethylidene)-1,1’-bi(cyclohexane) is an organic compound characterized by its unique structure, which includes two cyclohexane rings connected by a bis(dichloromethylidene) bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(dichloromethylidene)-1,1’-bi(cyclohexane) typically involves the reaction of cyclohexanone with dichlorocarbene. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide to generate the dichlorocarbene intermediate. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure the stability of the intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. The reaction conditions are optimized to ensure safety and efficiency in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Bis(dichloromethylidene)-1,1’-bi(cyclohexane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichloromethylidene groups can undergo nucleophilic substitution reactions with reagents such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
2,2’-Bis(dichloromethylidene)-1,1’-bi(cyclohexane) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2’-Bis(dichloromethylidene)-1,1’-bi(cyclohexane) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Bis(chloromethylidene)-1,1’-bi(cyclohexane)
- 2,2’-Bis(bromomethylidene)-1,1’-bi(cyclohexane)
- 2,2’-Bis(fluoromethylidene)-1,1’-bi(cyclohexane)
Uniqueness
2,2’-Bis(dichloromethylidene)-1,1’-bi(cyclohexane) is unique due to its specific dichloromethylidene groups, which confer distinct reactivity and properties compared to its analogs. The presence of chlorine atoms enhances its electrophilicity and potential for forming stable intermediates in various reactions.
Propiedades
Número CAS |
88348-82-7 |
|---|---|
Fórmula molecular |
C14H18Cl4 |
Peso molecular |
328.1 g/mol |
Nombre IUPAC |
1-(dichloromethylidene)-2-[2-(dichloromethylidene)cyclohexyl]cyclohexane |
InChI |
InChI=1S/C14H18Cl4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h9-10H,1-8H2 |
Clave InChI |
WRUNFLBWABJBED-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=C(Cl)Cl)C(C1)C2CCCCC2=C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


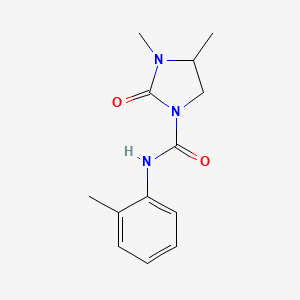
![2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14396199.png)
![5-[3-(3,4-Dichlorophenoxy)propyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14396207.png)
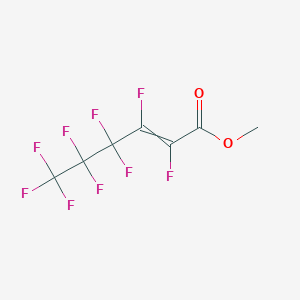
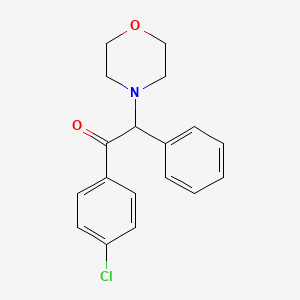

![N'-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14396239.png)
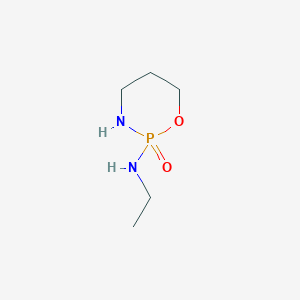
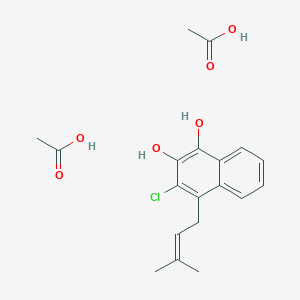
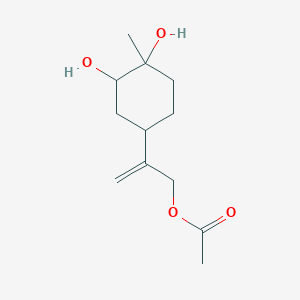
![(6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid](/img/structure/B14396252.png)
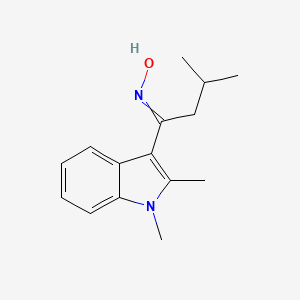
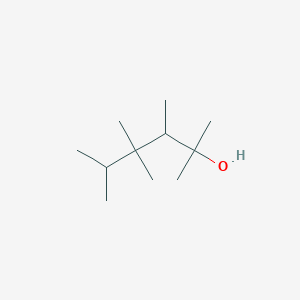
![1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine](/img/structure/B14396277.png)
